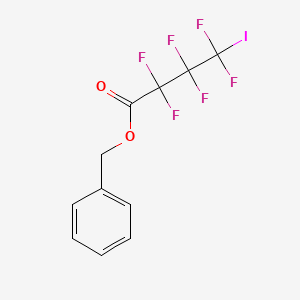
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a chemical compound with the molecular formula C11H7F6IO2 It is known for its unique structure, which includes six fluorine atoms and an iodine atom attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate typically involves the esterification of 2,2,3,3,4,4-hexafluoro-4-iodobutyric acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for distillation and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of hexafluoro-iodobutyric acid or hexafluoro-iodoketone.
Reduction: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanol.
Substitution: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-amino- or 4-thiobutanoate.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine, which is a heavy atom.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2,2,3,3,4,4-hexafluoro-4-bromobutanoate
- Benzyl 2,2,3,3,4,4-hexafluoro-4-chlorobutanoate
- Benzyl 2,2,3,3,4,4-hexafluoro-4-fluorobutanoate
Uniqueness
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine make it particularly useful in applications requiring heavy atoms, such as imaging and radiopharmaceuticals .
Eigenschaften
CAS-Nummer |
188711-29-7 |
|---|---|
Molekularformel |
C11H7F6IO2 |
Molekulargewicht |
412.07 g/mol |
IUPAC-Name |
benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate |
InChI |
InChI=1S/C11H7F6IO2/c12-9(13,10(14,15)11(16,17)18)8(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
HFGVAUVDEFVFJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(F)(F)I)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


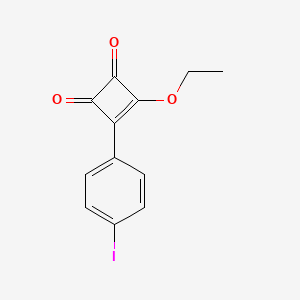
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
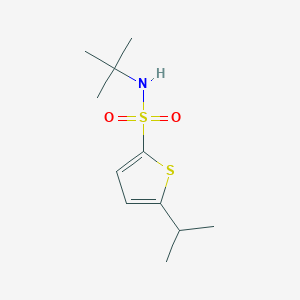
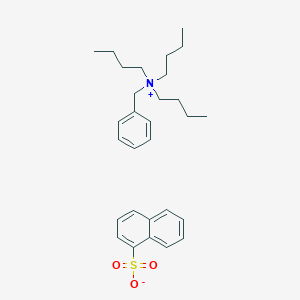
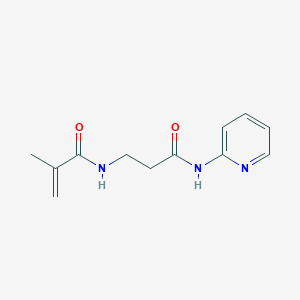
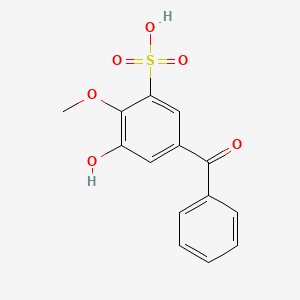
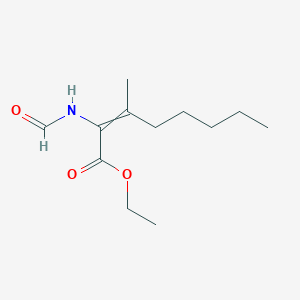
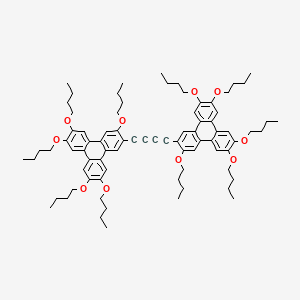
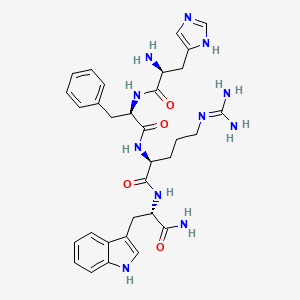

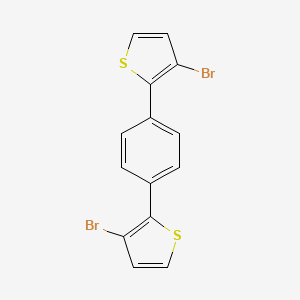
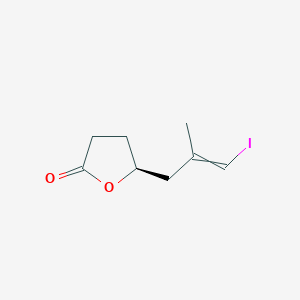
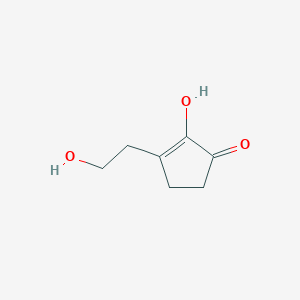
methanone](/img/structure/B14249344.png)
